2-(Benzoylamino)octanoic acid
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Overview
Description
2-(Benzoylamino)octanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a benzoylamino group attached to an octanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzoylamino)octanoic acid typically involves the reaction of octanoic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions usually involve heating the mixture to a temperature of around 60-80°C for several hours .
Industrial Production Methods
Industrial production of this compound can be achieved through similar synthetic routes but on a larger scale. The process may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. Additionally, the use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-(Benzoylamino)octanoic acid undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield octanoic acid and benzoylamine.
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction of the compound can lead to the formation of alcohols or amines.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Hydrolysis: Octanoic acid and benzoylamine.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Scientific Research Applications
2-(Benzoylamino)octanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Benzoylamino)octanoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to enhance the absorption of certain drugs by acting as a localized buffer that neutralizes the pH of the surrounding environment, thereby stabilizing the drug and protecting it from degradation . This property makes it a valuable compound in the formulation of oral medications.
Comparison with Similar Compounds
Similar Compounds
Octanoic acid: A straight-chain saturated fatty acid with similar structural features but lacking the benzoylamino group.
Benzoylamine: An amine derivative with a benzoyl group but without the octanoic acid chain.
Caprylic acid: Another name for octanoic acid, commonly found in natural sources such as coconut oil.
Uniqueness
2-(Benzoylamino)octanoic acid is unique due to the presence of both a benzoylamino group and an octanoic acid chain. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
6294-94-6 |
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Molecular Formula |
C15H21NO3 |
Molecular Weight |
263.33 g/mol |
IUPAC Name |
2-benzamidooctanoic acid |
InChI |
InChI=1S/C15H21NO3/c1-2-3-4-8-11-13(15(18)19)16-14(17)12-9-6-5-7-10-12/h5-7,9-10,13H,2-4,8,11H2,1H3,(H,16,17)(H,18,19) |
InChI Key |
YQGXRDXMBQRPDW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C(=O)O)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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